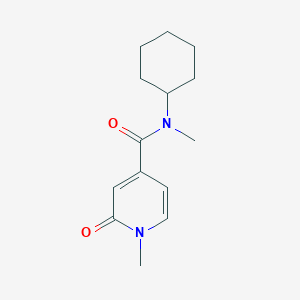
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide, also known as MTIP, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which plays a critical role in the regulation of reward, motivation, and addiction. In
Mécanisme D'action
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and addiction, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the dopamine D3 receptor, 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide may modulate the activity of these pathways, leading to therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been shown to modulate the activity of the mesolimbic and mesocortical pathways, leading to various biochemical and physiological effects. In animal models, 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior. It has also been shown to reduce anxiety-like behavior and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, its well-characterized mechanism of action, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the scientific research of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide. One potential avenue of research is the development of new analogs of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide with improved pharmacological properties. Another potential direction is the investigation of the therapeutic potential of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, the use of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide can be synthesized using a multistep process starting from 2-amino-4,5,6,7-tetrahydrobenzothiazole. The first step involves the formation of a tetrahydroindazole core followed by the introduction of a methyl group at the 1-position. The final step involves the introduction of a 2-methylpropanamide group at the 3-position of the tetrahydroindazole core. The synthesis of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Propriétés
IUPAC Name |
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8(2)12(16)14-10-5-4-6-11-9(10)7-13-15(11)3/h7-8,10H,4-6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXFMWPPJSBCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCC2=C1C=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)


![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)

![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)

![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)